molecular formula C9H6ClNO2S2 B1421895 2-Phenyl-1,3-thiazole-4-sulfonyl chloride CAS No. 1305712-05-3

2-Phenyl-1,3-thiazole-4-sulfonyl chloride

Cat. No. B1421895
M. Wt: 259.7 g/mol
InChI Key: VZEAPYOMDBBPGZ-UHFFFAOYSA-N
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Description

“2-Phenyl-1,3-thiazole-4-sulfonyl chloride” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of thiazole derivatives, including “2-Phenyl-1,3-thiazole-4-sulfonyl chloride”, often involves the cyclization of certain precursors under the action of specific reagents . For instance, the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate obtained from available reagents under the action of the Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3-thiazol-4-ylsulfide .


Molecular Structure Analysis

The molecular formula of “2-Phenyl-1,3-thiazole-4-sulfonyl chloride” is C9H6ClNO2S2 . It has an average mass of 259.732 Da and a monoisotopic mass of 258.952850 Da .

Scientific Research Applications

Corrosion Inhibition

  • Poly[(hydrazinylazo)]thiazoles Derivatives : These derivatives, synthesized using a compound structurally similar to 2-Phenyl-1,3-thiazole-4-sulfonyl chloride, demonstrated significant corrosion inhibition properties for cast iron-carbon alloy in molar HCl. Methods like AC impedance spectroscopy and potentiodynamic polarization showed increased polarization resistance and decreased corrosion current density with higher polymer doses. One derivative, TZP-2, showed exceptional protection capacity (El-Lateef et al., 2021).

Antimicrobial Agents

  • Synthesis of Heterocyclic Compounds : Compounds incorporating a sulfamoyl moiety similar to 2-Phenyl-1,3-thiazole-4-sulfonyl chloride showed promising results as antimicrobial agents. Novel heterocyclic compounds were synthesized and evaluated for their antibacterial and antifungal activities, demonstrating effectiveness in this domain (Darwish et al., 2014).

Chemical Synthesis

  • Synthesis of Sulfonamides and Trisubstituted 1,3-Thiazoles : A study detailed the chlorination of a compound similar to 2-Phenyl-1,3-thiazole-4-sulfonyl chloride, leading to efficient electrophilic reagents for nucleophilic substitution reactions. This paved the way for regioselective synthesis of new trisubstituted 1,3-thiazoles (Turov et al., 2014).

Antitubercular Agents

  • Sulfonyl Derivatives as Antitubercular Molecules : Novel sulfonyl derivatives synthesized from a compound structurally related to 2-Phenyl-1,3-thiazole-4-sulfonyl chloride exhibited significant antibacterial and antifungal activities. Some compounds were identified as potent antitubercular agents, demonstrating higher efficacy compared to standard drugs in certain cases (Suresh Kumar et al., 2013).

Pharmaceutical Research

  • Anticancer Activity of 1,3,4-Oxadiazolyl Tetrahydropyridines : Incorporating a sulfonyl moiety similar to 2-Phenyl-1,3-thiazole-4-sulfonyl chloride, a series of compounds were synthesized and evaluated for their anticancer activity, especially against breast cancer cell lines. The study highlighted the potential of these compounds in pharmaceutical research (Redda & Gangapuram, 2007).

Solid-Phase Methodology

  • Synthesis of N-substituted-2-aminobenzo[d]thiazole Derivatives : A novel solid-phase methodology was developed using compounds related to 2-Phenyl-1,3-thiazole-4-sulfonyl chloride. This facilitated the synthesis of a variety of thiazole derivatives, showcasing the compound's utility in advanced chemical synthesis techniques (Kim et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “Phenyl-1,3-thiazole-4-carbonyl chloride”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Thiazoles, including “2-Phenyl-1,3-thiazole-4-sulfonyl chloride”, have been gaining attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that make them ideal candidates for the development of more effective and safer drugs . Future research may focus on further exploring the potential applications of “2-Phenyl-1,3-thiazole-4-sulfonyl chloride” and other thiazole derivatives in various fields.

properties

IUPAC Name

2-phenyl-1,3-thiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEAPYOMDBBPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-thiazole-4-sulfonyl chloride

CAS RN

1305712-05-3
Record name 2-phenyl-1,3-thiazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BA Demydchuk, KM Kondratyuk… - Synthetic …, 2012 - Taylor & Francis
A four-step preparative-scale synthesis of eight 2-alkyl- and arylsubstituted thiazole-4-sulfonyl chlorides from chloralamides is reported. Good yields and easy availability of starting …
Number of citations: 10 www.tandfonline.com

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